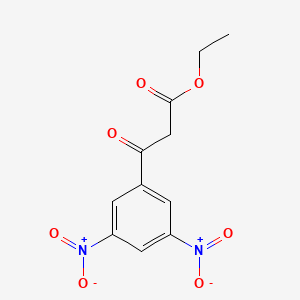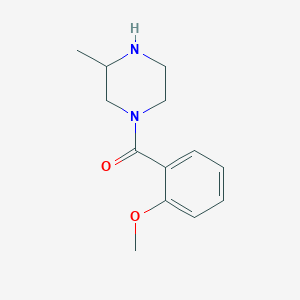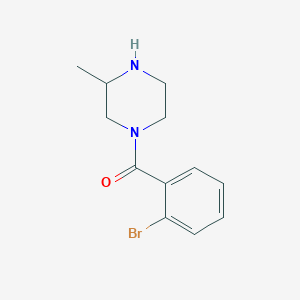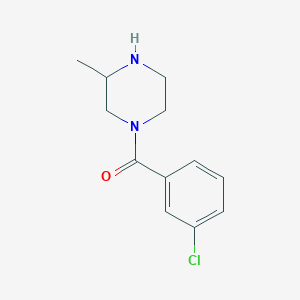
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate
Overview
Description
The compound is an ester derived from 3,5-dinitrobenzoic acid . Compounds with nitro groups, such as 3,5-dinitrobenzoic acid, are known to contribute to antimicrobial activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized from 3,5-dinitrobenzoic acid . The synthesis process usually involves various steps including condensation reactions and cyclization .Scientific Research Applications
Chemical Structure and Analysis
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate and its derivatives exhibit unique chemical properties, facilitating various scientific studies:
Synthesis and Characterization : A derivative, ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate, was synthesized and characterized, showcasing its crystallization in the monoclinic crystal system and stability due to intermolecular interactions. The compound's structure was further analyzed through Density Functional Theory calculations, revealing insights into its molecular stability and reactivity (Chandini et al., 2022).
Molecular Interaction Studies : In another study, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and its properties were explored. The research highlighted the compound's dimer formation in solid state and provided a detailed analysis of the compound's molecular interactions using “atoms in molecules” (AIM) theory (R. N. Singh et al., 2013).
Bioanalytical Method Development : A novel molecule with acetylcholinesterase inhibition property, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, was studied to develop a bioanalytical method for its quantification. The research included detailed validation of the method and in vitro metabolite profiling, emphasizing the molecule's stability and potential therapeutic applications (Kavya Sri Nemani et al., 2018).
Asymmetric Reduction : Ethyl 3-aryl-3-oxopropanoates were investigated for their enantioselective reduction to corresponding alcohols by the fungus Rhizopus arrhizus. The study provided insights into microbial biocatalysis and its potential in synthesizing chiral compounds (N. Salvi & S. Chattopadhyay, 2006).
Material Synthesis
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is also utilized in the synthesis of advanced materials:
Polymorphism Study : Polymorphic forms of a derivative were studied using spectroscopic and diffractometric techniques, offering insights into their structural differences and challenges in analytical characterizations (F. Vogt et al., 2013).
Synthetic Approaches for Novel Structures : The compound was used in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, highlighting a novel synthetic approach involving ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (N. A. Larionova et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O7/c1-2-20-11(15)6-10(14)7-3-8(12(16)17)5-9(4-7)13(18)19/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNMOBQSGYJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)



![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362179.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)
